2,5-Dimethyl-N-(o-tolyl)aniline
Overview
Description
Scientific Research Applications
Spectroscopic Investigations
The compound 2,5-Dimethyl-N-(o-tolyl)aniline and its derivatives have been studied for their spectroscopic properties. One study investigated the reactions of 4-methyl-2-[N-(p-toluidinyl)methyl]aniline with phosphorus oxychloride and thiophosphoryl chloride, leading to the formation of heterocyclic products. These products were analyzed using spectroscopic methods, including 1H nuclear magnetic resonance (NMR), and their crystal structures were determined (Cameron et al., 1979).
Reactivity Studies
Research has been conducted on the synthesis and reactivity of sterically congested iminocyclopentanes derived from compounds like 2,6-Dimethyl-N-(2,2,5,5-tetramethylcyclopentylidene)aniline. These studies provide insights into the directing power of the lone electron pair of the imino function and assess its π-donor quality through electrophilic reactions (Knorr et al., 1993).
Mass Spectrometry Applications
A significant application of this compound derivatives is in mass spectrometry. One study demonstrated the use of 2,5-dihydroxybenzoic acid/aniline (DHB/An) and 2,5-dihydroxybenzoic acid/N,N-dimethylaniline (DHB/DMA) matrices for the automated identification and quantitative analysis of oligosaccharides in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). These matrices proved superior to pure DHB for analyzing native glycans (Snovida et al., 2008).
Catalysis in Organic Synthesis
This compound derivatives have been explored in the field of organic synthesis. For example, dimethylformamide (DMF), a related compound, acts as a source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of aryl bromides, highlighting the potential of these compounds in catalytic processes (Wan et al., 2002).
Fluorescent Thermometry
An unusual application of N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a derivative of this compound, is in fluorescent thermometry. This compound's fluorescence intensity increases with temperature, making it useful for ratiometrically detecting temperature changes (Cao et al., 2014).
Polymer Chemistry
The electronic structure and properties of polymers derived from aniline and dimethyl-aniline derivatives, including this compound, have been extensively studied. These polymers have distinct electronic structures influenced by acid-base treatments, which impact their electrochemical properties and conductivity (Snauwaert et al., 1987).
Quantum Chemistry
The mechanism of assembly of N-phenyl-2,5-dimethylpyrrole from aniline and acetylene activated by KOH/DMSO and KOBut/DMSO superbase systems has been investigated using quantum chemistry. This research provides insights into the reactivity of aniline derivatives in complex molecular assemblies (Vitkovskaya et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2,5-dimethyl-N-(2-methylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-8-9-13(3)15(10-11)16-14-7-5-4-6-12(14)2/h4-10,16H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKANGGXBGDSBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744645 | |
Record name | 2,5-Dimethyl-N-(2-methylphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949161-06-2 | |
Record name | 2,5-Dimethyl-N-(2-methylphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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